molecular formula C15H20N2O5S B1329727 Z-GLY-MET-OH CAS No. 3561-48-6

Z-GLY-MET-OH

Cat. No.: B1329727
CAS No.: 3561-48-6
M. Wt: 340.4 g/mol
InChI Key: JXQGLWUIDPXMHD-UHFFFAOYSA-N
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Description

Z-GLY-MET-OH is a peptide compound consisting of glycine and methionine residues. This compound is often used in biochemical research and drug development due to its stability and solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-GLY-MET-OH typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often employing solid-phase peptide synthesis (SPPS) techniques .

Chemical Reactions Analysis

Types of Reactions

Z-GLY-MET-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Z-GLY-MET-OH has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-GLY-MET-OH is unique due to its specific combination of glycine and methionine residues, which confer distinct chemical properties and biological activities. Its stability and solubility make it particularly valuable in biochemical research and drug development .

Properties

IUPAC Name

4-methylsulfanyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-23-8-7-12(14(19)20)17-13(18)9-16-15(21)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQGLWUIDPXMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3561-48-6
Record name NSC169155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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